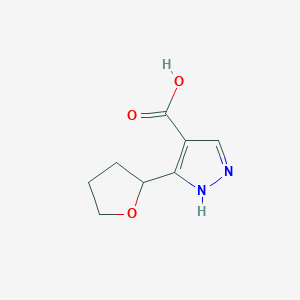

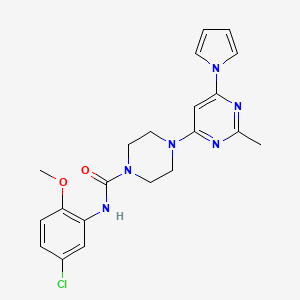

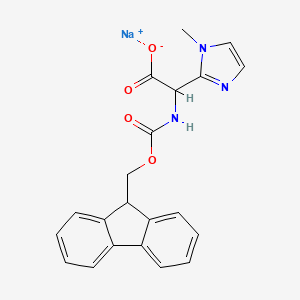

![molecular formula C25H20FN3O B2644403 5-苄基-3-(4-乙氧基苯基)-8-氟-5H-吡唑并[4,3-c]喹啉 CAS No. 866347-16-2](/img/structure/B2644403.png)

5-苄基-3-(4-乙氧基苯基)-8-氟-5H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The pyrazoloquinoline ring system has gained considerable attention .Chemical Reactions Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .科学研究应用

绿色化学合成

Rajesh 等人(2011 年)的研究描述了一种环保的合成方法,通过四组分顺序反应来创建复杂的杂环邻苯醌,包括吡唑并喹啉衍生物。这种“水相”方案强调了高原子经济性和环境效益,例如反应时间短、产率高、易于后处理和最少量的纯化步骤,可能适用于合成 5-苄基-3-(4-乙氧基苯基)-8-氟-5H-吡唑并[4,3-c]喹啉 (Rajesh 等人,2011 年)。

光致发光应用

Mancilha 等人(2006 年)的研究探索了 5,8-二芳基喹喔啉衍生物的光致发光特性,以用于光致发光中的潜在应用。尽管没有直接提到具体化合物,但该研究对喹喔啉衍生物的电化学和光物理性质的见解可能与研究 5-苄基-3-(4-乙氧基苯基)-8-氟-5H-吡唑并[4,3-c]喹啉的光致发光能力有关 (Mancilha 等人,2006 年)。

分子动力学和对接研究

Abad 等人(2021 年)合成了喹喔啉衍生物,并进行了包括 DFT 计算、Hirshfeld 表面分析和分子对接在内的综合研究。这些方法为理解喹喔啉衍生物的化学性质和生物相互作用提供了一个框架,该框架可以扩展到研究 5-苄基-3-(4-乙氧基苯基)-8-氟-5H-吡唑并[4,3-c]喹啉在抗癌药物开发和环境监测中的作用 (Abad 等人,2021 年)。

荧光传感和环境监测

Subashini 等人(2017 年)引入了一种喹啉附加的吡唑啉衍生物,作为 Ni2+ 离子的高选择性和灵敏传感器,适用于活细胞成像和环境监测。这表明 5-苄基-3-(4-乙氧基苯基)-8-氟-5H-吡唑并[4,3-c]喹啉衍生物有可能被探索为金属离子的荧光探针或传感器,以及在生物成像和环境分析中的其他应用 (Subashini 等人,2017 年)。

未来方向

The future directions for “5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline” could involve further exploration of its synthesis methods, potential applications, and biological activities. As it belongs to the class of pyrazoloquinolines, it could be a subject of interest in the fields of industrial and synthetic organic chemistry .

属性

IUPAC Name |

5-benzyl-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-2-30-20-11-8-18(9-12-20)24-22-16-29(15-17-6-4-3-5-7-17)23-13-10-19(26)14-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPIHYQQCQGBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

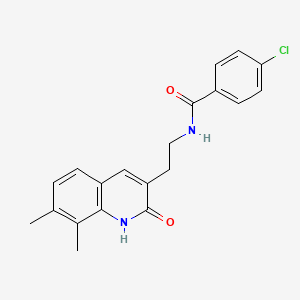

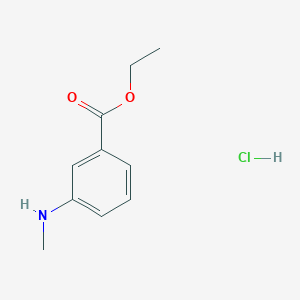

![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)

![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)

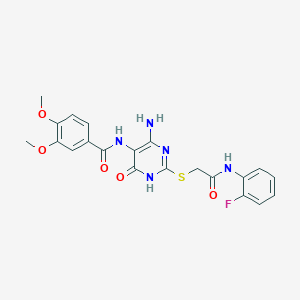

![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)

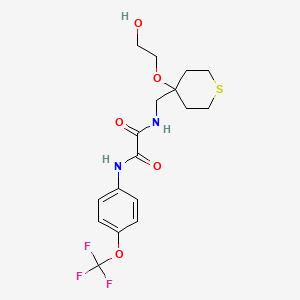

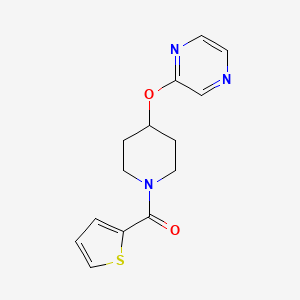

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)

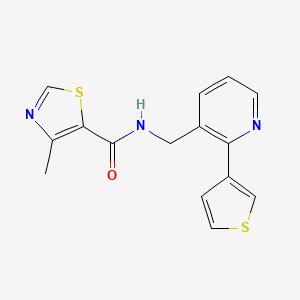

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)